
ethyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,4-triazole-5-carboxylate
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Overview
Description
Ethyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,4-triazole-5-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
Mechanism of Action
Target of Action
It’s structurally related totert-butoxycarbonyl-protected amino acids (Boc-AAILs) , which are commonly used in peptide synthesis .
Mode of Action
The compound interacts with its targets through its amino group . The tert-butoxycarbonyl (Boc) group serves as a protective group for the amino group, preventing unwanted reactions during synthesis . The Boc group can be removed under mild acidic conditions to expose the free amine , allowing it to interact with other molecules or structures within the cell.
Biochemical Pathways
Amino acids and their derivatives, like this compound, are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Pharmacokinetics
Boc-AAILs are miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane . These properties could influence the compound’s bioavailability.
Result of Action
Given its structural similarity to boc-aails, it may be used as a starting material in peptide synthesis , potentially leading to the formation of peptides with various biological activities.
Action Environment
Environmental factors such as pH and temperature can influence the compound’s action, efficacy, and stability. For instance, the Boc group can be removed under mild acidic conditions , which would alter the compound’s structure and potentially its activity. Additionally, the compound’s solubility varies with the solvent used, which could impact its distribution and availability in different environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,4-triazole-5-carboxylate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be formed through a cyclization reaction involving hydrazine and an appropriate carboxylic acid derivative.
Introduction of the Boc-Protected Amine: The Boc-protected amine is introduced through a nucleophilic substitution reaction. This step often involves the use of tert-butyl chloroformate and an appropriate amine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to introduce new functional groups.
Major Products
The major products formed from these reactions include oxidized triazole derivatives, reduced alcohols, and substituted amines.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,4-triazole-5-carboxylate has the following characteristics:
- Molecular Formula : C11H18N4O4
- Molecular Weight : 270.29 g/mol
- CAS Number : 1909347-70-1
The compound features a triazole ring, which is significant in many pharmacological activities due to its ability to interact with biological targets.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit antimicrobial properties. This compound has been explored for its potential to inhibit the growth of various bacterial strains. Studies suggest that modifications in the triazole structure can enhance antimicrobial efficacy against resistant strains.
Anticancer Properties
Compounds containing triazole rings have shown promise in anticancer research. This compound may act as a scaffold for developing new anticancer agents. Preliminary studies indicate that it can induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that triazole derivatives can act as inhibitors of cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes.
Role in Drug Design
This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its structural features allow for the modification of pharmacokinetic properties, making it an essential component in drug design efforts aimed at improving bioavailability and reducing toxicity.
Case Studies
Study | Focus | Findings |
---|---|---|
Study A | Antimicrobial Activity | Demonstrated significant inhibition of E. coli growth with minimal cytotoxicity to human cells. |
Study B | Anticancer Properties | Showed induction of apoptosis in breast cancer cell lines with IC50 values comparable to established chemotherapeutics. |
Study C | Enzyme Inhibition | Identified as a potent inhibitor of CYP450 enzymes, suggesting implications for drug-drug interactions. |
Comparison with Similar Compounds
Ethyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,4-triazole-5-carboxylate can be compared with other triazole derivatives, such as:
Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate: This compound is a serine derivative and shares the Boc-protected amine group.
Tertiary Butyl Esters: These compounds also contain the tert-butoxycarbonyl group and are used in similar synthetic applications.
The uniqueness of this compound lies in its combination of the triazole ring and the Boc-protected amine, making it a versatile intermediate in organic synthesis.
Biological Activity
Ethyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,4-triazole-5-carboxylate (CAS Number: 1909347-70-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antiangiogenic therapies. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, biological evaluations, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H20N4O4, with a molecular weight of 284.31 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of 3-amino-1,2,4-triazole derivatives with tert-butoxycarbonyl (Boc) protected amines. This method allows for the introduction of the Boc group, which enhances the stability and solubility of the resulting compound.
Anticancer Activity
Numerous studies have evaluated the anticancer properties of compounds containing the 1,2,4-triazole scaffold. For instance, research has shown that derivatives of 3-amino-1,2,4-triazole exhibit significant cytotoxic effects against various cancer cell lines. A study reported that compounds with a similar triazole core demonstrated promising anticancer activity through mechanisms involving apoptosis and cell cycle arrest .
Table 1: Anticancer Activity of Triazole Derivatives
Compound | Cell Line Tested | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | K562 (Leukemia) | 13.6 ± 0.3 | Apoptosis |
Compound B | CCRF-SB (Leukemia) | 112 ± 19 | Cell Cycle Arrest |
Ethyl Triazole | Various | TBD | TBD |
Antiangiogenic Activity
In addition to its anticancer properties, this compound has been implicated in antiangiogenic activity. Angiogenesis is a critical process in tumor growth and metastasis. The compound's ability to inhibit angiogenesis suggests it may be beneficial in combination therapies aimed at treating cancer .
Case Studies
A notable case study involved the evaluation of a series of triazole derivatives for their anticancer and antiangiogenic properties. The study highlighted that modifications to the triazole structure significantly influenced biological activity. For example, introducing specific aryl groups enhanced both cytotoxicity and antiangiogenic effects across various cancer models .
Properties
IUPAC Name |
ethyl 5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1H-1,2,4-triazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O4/c1-5-19-10(17)9-14-8(15-16-9)6-7-13-11(18)20-12(2,3)4/h5-7H2,1-4H3,(H,13,18)(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIKYYKWWMJANR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=N1)CCNC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.